molecular formula C15H9ClFNO3 B3099822 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1354942-19-0

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3099822
CAS No.: 1354942-19-0
M. Wt: 305.69 g/mol
InChI Key: ITIXXMYVCCLWRS-BQYQJAHWSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features electron-withdrawing substituents: a nitro (-NO₂) group at the 3-position of the phenyl ring and chloro (-Cl) and fluoro (-F) groups at the 2- and 6-positions of the adjacent aromatic ring. These substituents influence its electronic, physicochemical, and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3/c16-13-5-2-6-14(17)12(13)7-8-15(19)10-3-1-4-11(9-10)18(20)21/h1-9H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIXXMYVCCLWRS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a compound with the molecular formula C15H9ClFNO3 and a molecular weight of 305.69 g/mol, has garnered attention in recent research for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various cell lines, and relevant case studies.

PropertyValue
Molecular FormulaC15H9ClFNO3
Molecular Weight305.69 g/mol
PurityTypically ≥ 95%
IUPAC Name(E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

The compound exhibits its biological effects primarily through the modulation of reactive oxygen species (ROS) and the induction of apoptotic pathways in cancer cells. Studies have shown that compounds with similar structures can destabilize microtubules, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Antiproliferative Activity

Research indicates that this compound displays significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • Chronic Lymphocytic Leukemia (CLL)
    • Breast Cancer (MCF-7)
    • Burkitt’s Lymphoma (MUTU-I and DG-75)

IC50 Values

The following table summarizes the IC50 values observed for related compounds in various studies:

Compound/Cell LineIC50 Value (µM)
Compound 20a (related structure)0.17–2.69 (HG-3 CLL)
Compound 25n (related structure)<10 (Burkitt’s lymphoma)
This compound Not directly measured but inferred to be effective based on structural similarity

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Effects in CLL :
    A study demonstrated that nitrovinyl compounds exhibited pro-apoptotic effects with over 80% cell death in CLL cell lines at concentrations around 10 µM. The mechanism involved ROS generation which was counteracted by antioxidants like NAC, suggesting a redox-dependent mechanism of action .
  • Breast Cancer Cell Lines :
    Another research effort highlighted the cytotoxic effects of structurally similar chalcones in MCF-7 breast cancer cells, showing significant cell viability reduction through apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique activity and stability arise from its substitution pattern. Comparisons with analogues include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Weight Key Properties Reference
Target Compound R1: 3-NO₂; R2: 2-Cl, 6-F 307.72 High polarity, electron-deficient aromatic system -
AVMNB () R1: 3′-OCH₃, 4′-OH; R2: 3-NO₂ ~300 (estimated) Synergistic antibacterial activity with ciprofloxacin/gentamicin
() R1: 2-CH₃; R2: 2-Cl, 6-F 274.72 Lower polarity due to methyl group
() R1: 4-NH₂; R2: 2-Cl, 6-F 275.71 Increased solubility (amino group); lower stability
() R1: 3,4-Cl₂; R2: 2-Cl, 6-F 329.58 Higher lipophilicity; elevated boiling point (~450°C)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to methoxy (AVMNB) or amino () substituents, affecting reactivity in nucleophilic environments .
Antibacterial Potency :
  • The target compound’s nitro group may mimic the activity of AVMNB (), which showed synergistic effects with ciprofloxacin against multidrug-resistant Staphylococcus aureus .
  • Methylated flavonoids (e.g., ) exhibit broad-spectrum antibacterial activity, suggesting that alkyl substituents (e.g., methyl in ) might enhance lipid solubility and bacterial membrane penetration .
Cytotoxicity and Stability :
  • The amino group in ’s compound improves solubility but may increase susceptibility to oxidative degradation compared to the nitro group in the target compound .

Electronic and Optical Properties

Table 2: Electronic Properties from DFT Studies
Compound (Reference) HOMO-LUMO Gap (eV) Global Reactivity Descriptors Key Findings
Target Compound (Inferred) ~4.5 (estimated) High electrophilicity index Predicted high chemical reactivity due to nitro group
Analogue 4.2–4.8 (B3LYP) Lower electrophilicity (piperidinyl donor) Stability influenced by electron-donating substituents
Comp.1 ~4.0 (methylphenyl) Reduced polarity vs. nitro derivatives Solvent polarity significantly affects photophysical behavior
Key Observations:
  • The nitro group in the target compound lowers the HOMO-LUMO gap compared to methylphenyl analogues (), increasing reactivity .
  • Ortho-substituted chloro and fluoro groups may induce steric hindrance, altering conformational stability compared to para-substituted derivatives (e.g., ) .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-nitroacetophenone and 2-chloro-6-fluorobenzaldehyde under alkaline conditions (e.g., KOH/ethanol). Key parameters include:

  • Temperature : 0–50°C (room temperature preferred for controlled enolate formation).
  • Solvent : Ethanol or methanol for solubility and reaction homogeneity.
  • Catalyst : Base strength affects reaction rate; KOH yields higher stereochemical control compared to NaOH .

Methodological Tip : Monitor reaction progress via TLC using hexane:ethyl acetate (7:3) as the mobile phase. Crystallize the product from ethanol to achieve >95% purity .

Q. How do substituent positions influence spectroscopic characterization?

The electron-withdrawing nitro (3-position) and halogen (2,6-positions) groups significantly alter spectroscopic profiles:

TechniqueKey Observations
IR C=O stretch at ~1680 cm⁻¹ (conjugated ketone); NO₂ asymmetric stretch at ~1520 cm⁻¹ .
NMR ¹H NMR: Vinyl proton (CH=CH) as doublet at δ 7.5–8.0 ppm; aromatic protons show splitting due to J-coupling with F and Cl .
UV-Vis π→π* transitions at ~320 nm; n→π* transitions at ~260 nm .

Best Practice : Use deuterated DMSO for NMR to resolve overlapping aromatic signals. Validate assignments with 2D-COSY and HMQC .

Q. What crystallographic methods are suitable for confirming the (E)-configuration?

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry. Key steps:

  • Crystallization : Slow evaporation from ethanol/dichloromethane (1:1).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
  • Refinement : SHELXL-2018 for structure solution; anisotropic displacement parameters for non-H atoms .

Example : A related chalcone (CCDC 1988019) showed C=CH bond length of 1.329 Å, confirming the (E)-configuration .

Advanced Research Questions

Q. How can DFT calculations predict nonlinear optical (NLO) properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts hyperpolarizability (β) and dipole moment (μ):

ParameterValueSignificance
β 1.5×10⁻³⁰ esuIndicates moderate NLO activity, suitable for frequency doubling .
μ 4.2 DPolarizability enhanced by electron-withdrawing substituents .

Validation : Compare computed UV-Vis spectra with experimental data; RMSD < 10 nm confirms model reliability .

Q. What contradictions exist in antimicrobial activity data, and how can they be resolved?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:

  • Substituent Effects : Chloro vs. fluoro groups alter membrane permeability .
  • Assay Conditions : Broth microdilution vs. agar diffusion methods yield variability .

Resolution : Standardize protocols (CLSI guidelines) and use docking studies to correlate activity with enoyl-ACP reductase binding affinity (ΔG ≈ -9.2 kcal/mol) .

Q. How do solvent polarity and pH affect photostability?

The compound undergoes trans-to-cis isomerization under UV light, influenced by:

ConditionHalf-life (t₁/₂)Mechanism
Polar Solvents (DMSO) 2.3 hStabilizes excited state via solvation .
pH 7.4 4.1 hProtonation of nitro group reduces π-conjugation .

Experimental Design : Use HPLC-PDA to quantify isomer ratios post-irradiation (254 nm, 15 W) .

Q. What strategies improve catalytic hydrogenation selectivity for ketone reduction?

Selective reduction of the α,β-unsaturated ketone to the allylic alcohol requires:

  • Catalyst : Pd/C (10%) under 40 psi H₂.
  • Additives : Triethylamine suppresses over-reduction.
  • Solvent : THF/water (9:1) enhances proton transfer .

Yield Optimization : 72% alcohol product with <5% saturated byproduct (GC-MS monitoring) .

Data Contradiction Analysis

Q. Why do XRD and DFT bond lengths differ for the enone system?

MethodC=O Bond Length (Å)C=C Bond Length (Å)
XRD 1.2291.329
DFT 1.2451.341

Explanation : XRD measures time-averaged positions in crystalline environments, while DFT assumes gas-phase geometry. Discrepancies <0.02 Å are acceptable; use Hirshfeld surface analysis to assess packing effects .

Q. How can molecular docking resolve conflicting bioactivity hypotheses?

Docking (AutoDock Vina) against C. albicans CYP51 (PDB: 5TZ1) identifies key interactions:

  • Halogen Bonding : Cl···O (2.9 Å) with Thr311.
  • Hydrophobic Contacts : 3-NO₂ group with Phe228.

Validation : Mutagenesis studies (T311A) reduce activity by 70%, confirming mechanistic relevance .

Q. What spectroscopic techniques differentiate polymorphism in crystalline forms?

TechniquePolymorph Discrimination
PXRD Distinct peaks at 2θ = 12.4° (Form I) vs. 14.7° (Form II).
DSC Endotherm at 158°C (Form I) vs. 162°C (Form II).

Recommendation : Use slurry conversion experiments (ethanol/water) to isolate stable polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

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